molecular formula C16H20N2O2 B7450853 N-{[(2,3-dihydro-1H-inden-1-yl)(methyl)carbamoyl]methyl}-N-methylprop-2-enamide

N-{[(2,3-dihydro-1H-inden-1-yl)(methyl)carbamoyl]methyl}-N-methylprop-2-enamide

Cat. No. B7450853
M. Wt: 272.34 g/mol
InChI Key: PUZYFUJILWOQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,3-dihydro-1H-inden-1-yl)(methyl)carbamoyl]methyl}-N-methylprop-2-enamide, commonly known as JNJ-1661010, is a novel small molecule inhibitor that has shown potential in the treatment of various diseases.

Mechanism of Action

JNJ-1661010 acts as a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of endocannabinoids. By inhibiting FAAH, JNJ-1661010 increases the levels of endocannabinoids, which are known to have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that JNJ-1661010 can effectively reduce pain and inflammation in animal models of neuropathic pain. It has also been shown to have antidepressant and anxiolytic effects in rodent models. Additionally, JNJ-1661010 has been found to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of using JNJ-1661010 in lab experiments is its high selectivity for FAAH, which reduces the potential for off-target effects. However, one limitation is that it has a relatively short half-life, which may require frequent dosing in experiments.

Future Directions

For research on JNJ-1661010 include exploring its potential in the treatment of other diseases, such as addiction and epilepsy. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the development of more potent and long-lasting FAAH inhibitors may improve the efficacy of JNJ-1661010 and other similar compounds.

Synthesis Methods

JNJ-1661010 is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1H-inden-1-amine with methyl isocyanate, followed by further reactions with various reagents to yield the final product.

Scientific Research Applications

JNJ-1661010 has been extensively studied in the field of neuroscience, particularly in the treatment of neuropathic pain. It has also shown potential in the treatment of other diseases such as depression, anxiety, and addiction.

properties

IUPAC Name

N-[2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-4-15(19)17(2)11-16(20)18(3)14-10-9-12-7-5-6-8-13(12)14/h4-8,14H,1,9-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZYFUJILWOQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(C)C1CCC2=CC=CC=C12)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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